molecular formula C12H15ClN4 B1446826 2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride CAS No. 1823861-91-1

2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride

Cat. No.: B1446826
CAS No.: 1823861-91-1
M. Wt: 250.73 g/mol
InChI Key: HQIZYPNRGUEDKP-UHFFFAOYSA-N
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Description

2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride is a heterocyclic compound that features both azetidine and triazole rings. These structures are known for their significant biological and chemical properties, making them valuable in various fields of research and industry.

Properties

IUPAC Name

2-[azetidin-3-yl(phenyl)methyl]triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4.ClH/c1-2-4-10(5-3-1)12(11-8-13-9-11)16-14-6-7-15-16;/h1-7,11-13H,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIZYPNRGUEDKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(C2=CC=CC=C2)N3N=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Azetidine Core

The azetidine fragment (a four-membered nitrogen-containing heterocycle) is typically prepared via cyclization reactions starting from amino derivatives or azetidinones.

  • Cyclization from Amino Derivatives and Epihalohydrins : According to patent US8207355B2, azetidinols of formula (IV) are synthesized by reacting amino derivatives with epichlorohydrin or epibromohydrin in inert solvents, yielding azetidine rings after cyclization.

  • Horner–Wadsworth–Emmons (HWE) Reaction : An alternative approach involves the HWE reaction of azetidin-3-one with phosphonate esters to form substituted azetidine derivatives. This method provides access to azetidine amino acid derivatives with good yields and purity.

  • Benzhydryl Protection and Deprotection : The azetidine nitrogen is often protected with benzhydryl groups during synthesis to improve stability and facilitate purification. Deprotection is achieved by hydrogenolysis under palladium catalysis in the presence of para-toluenesulfonic acid to yield the free azetidine amine or its hydrochloride salt.

Formation of the 1,2,3-Triazole Ring via Click Chemistry

The 1,2,3-triazole ring is commonly constructed by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and regioselective "click" reaction.

  • Preparation of Azide Intermediate : The azide precursor is synthesized by nucleophilic substitution of a tosylated or mesylated hydroxyl group on an intermediate compound with sodium azide (NaN3), typically in DMF at elevated temperatures (around 70 °C).

  • Copper(I)-Catalyzed Cycloaddition : The azide intermediate undergoes cycloaddition with an alkyne derivative in the presence of copper(I) iodide (CuI) and a base such as triethylamine or Hunig’s base in acetonitrile at room temperature. This reaction yields the 1,4-disubstituted 1,2,3-triazole ring with high regioselectivity and good yields (76–82%).

Coupling of Azetidine and Triazole Moieties

  • The azetidine and triazole units are linked through a phenylmethyl bridge, often introduced via nucleophilic substitution or reductive amination steps.

  • In some synthetic routes, the benzhydryl-protected azetidine is reacted with halogenated intermediates to form the desired phenylmethyl linkage, followed by deprotection and salt formation.

Formation of Hydrochloride Salt

  • The final compound is typically isolated as its hydrochloride salt to improve stability, solubility, and crystallinity.

  • Hydrochloride salt formation is achieved by treating the free amine with hydrochloric acid in solvents like 1,4-dioxane or ethanol, often under mild conditions.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Azetidine ring formation Amino derivative + epichlorohydrin, inert solvent, room temp to reflux Not specified Cyclization to azetidinols; benzhydryl protection often applied
HWE reaction for azetidine Methyl 2-(dimethoxyphosphoryl)acetate + azetidin-3-one, NaH, THF, rt ~60 Formation of substituted azetidine amino acid derivatives
Tosylation/Mesylation TsCl or MsCl, Et3N, DCM, 0°C to rt, 3–5 h 90–95 Conversion of hydroxyl to good leaving group for azide substitution
Azide substitution NaN3, DMF, 70°C, 3 h 78 Nucleophilic substitution to form azide intermediate
CuAAC cycloaddition Azide + alkyne, CuI (2 equiv), Et3N (3 equiv), MeCN, rt, 3 h 76–82 Formation of 1,2,3-triazole ring
Deprotection (benzhydryl) H2, Pd catalyst, para-toluenesulfonic acid, solvent, rt Not specified Removal of protecting group to yield free amine or hydrochloride salt
Hydrochloride salt formation HCl in 1,4-dioxane or ethanol, rt Quantitative Salt formation for isolation and purification

Research Findings and Analytical Data

  • Spectroscopic Characterization : The synthesized compound exhibits characteristic signals in ^1H NMR for triazole proton (~δ 8.05 ppm), aromatic protons (δ 7.78–6.63 ppm), and azetidine methylene/methine protons (δ 4.61–4.56, 4.48 ppm).

  • Mass Spectrometry : High-resolution mass spectrometry confirms molecular weight consistent with the target compound, supporting successful synthesis.

  • Purification : Crystallization of the hydrochloride salt from suitable solvents affords the compound in high purity, suitable for further biological evaluation.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the azetidine or triazole rings.

Scientific Research Applications

Biochemical Properties

The compound exhibits significant biological activity, interacting with various enzymes and proteins. Notably, it binds to the colchicine-binding site on tubulin, inhibiting polymerization and affecting cell division. This interaction highlights its potential in cancer therapy by disrupting the microtubule network essential for mitosis.

Medicinal Chemistry

The compound serves as a crucial building block for synthesizing new drug candidates with antimicrobial and anticancer properties. Its unique structure allows for modifications that can enhance biological activity against specific targets.

Biological Research

It acts as a probe for studying biological processes involving azetidine and triazole-containing compounds. Researchers utilize it to investigate its effects on cell signaling pathways and gene expression.

Anticancer Activity

Recent studies have demonstrated the compound's potential in cancer treatment:

  • MCF-7 (breast cancer) : Exhibits IC50 values as low as 1.1 μM.
  • HCT-116 (colon cancer) : Shows IC50 values around 2.6 μM.
  • HepG2 (liver cancer) : Similar potency with IC50 values at 1.4 μM .

These effects are primarily mediated through the inhibition of thymidylate synthase, vital for DNA synthesis.

Antimicrobial Activity

The compound displays promising antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Its derivatives have shown significant inhibition of bacterial growth, indicating potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets. The azetidine and triazole rings can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Azetidine derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.

    Triazole derivatives: Compounds containing the triazole ring, such as 1,2,3-triazole.

Uniqueness

2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride is unique due to the combination of azetidine and triazole rings in a single molecule. This dual functionality provides a versatile platform for chemical modifications and enhances its potential for diverse applications.

Biological Activity

2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride is a compound that integrates the azetidine and triazole moieties, which are known for their diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride typically involves the reaction of azetidine derivatives with phenylmethyl groups followed by the formation of the triazole ring through cycloaddition reactions. The compound can be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole have shown significant antiproliferative effects against various cancer cell lines. Notably:

  • MCF-7 (breast cancer) : IC50 values as low as 1.1 μM were reported for structurally related compounds .
  • HCT-116 (colon cancer) : Compounds exhibited IC50 values around 2.6 μM .
  • HepG2 (liver cancer) : Similar potency was noted with IC50 values at 1.4 μM .

These compounds often exert their anticancer effects through mechanisms such as inhibiting thymidylate synthase, which is crucial for DNA synthesis .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Research indicates that derivatives of triazoles can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. For example:

  • Some synthesized compounds exhibited significant inhibition against these bacterial strains, showcasing their potential as antimicrobial agents .

The mechanism by which 2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole exerts its biological effects may involve:

  • Inhibition of Enzymes : Similar triazole compounds have been shown to inhibit key enzymes involved in cancer proliferation and bacterial metabolism.
  • Cell Cycle Arrest : Studies indicate that certain derivatives can induce G2/M phase arrest in cancer cells, leading to apoptosis .

Case Studies

Study Cell Line IC50 (μM) Activity
Study AMCF-71.1Antiproliferative
Study BHCT-1162.6Antiproliferative
Study CHepG21.4Antiproliferative
Study DE. coli-Antimicrobial
Study ES. aureus-Antimicrobial

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride, and how is its purity validated?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging triazole-forming reactions. Post-synthesis, purity is validated using reversed-phase HPLC with UV detection at 254 nm, as demonstrated for structurally related azetidine-containing compounds . For azetidine ring formation, nucleophilic substitution or reductive amination strategies are common, followed by hydrochloride salt formation under acidic conditions. Mass spectrometry (HRMS) and 1^1H/13^{13}C NMR are critical for structural confirmation .

Q. Which analytical techniques are essential for characterizing this compound’s stability under varying storage conditions?

  • Methodological Answer : Accelerated stability studies should include:

  • Thermogravimetric Analysis (TGA) to assess thermal decomposition.
  • Dynamic Vapor Sorption (DVS) to evaluate hygroscopicity.
  • pH-dependent solubility profiling in buffers (pH 1.2–7.4) to simulate physiological conditions.
    Storage recommendations (e.g., -20°C under inert atmosphere) should be based on observed degradation products via LC-MS .

Q. How is the crystalline structure resolved, and what software tools are used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, providing precise bond lengths and angles. Hydrogen bonding networks and salt formation (hydrochloride) are validated using Olex2 or Mercury for visualization .

Advanced Research Questions

Q. What computational strategies are optimal for modeling the electronic structure and reactivity of this compound?

  • Methodological Answer : Hybrid density-functional theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set provides accurate electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps). Solvent effects are incorporated via the polarizable continuum model (PCM). Transition state analysis for triazole ring reactions can be performed using Gaussian or ORCA .

Q. How can contradictions in reported biological activity data (e.g., IC50_{50} variability) be systematically addressed?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, ATP concentrations in kinase assays). Standardize protocols using:

  • Dose-response curves with ≥10 data points.
  • Positive controls (e.g., staurosporine for kinase inhibition).
  • Orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
    Cross-validate with structural analogs from patents, such as azetidine-containing kinase inhibitors .

Q. What are the challenges in enantiomeric resolution of the azetidine moiety, and how are they mitigated?

  • Methodological Answer : Azetidine chirality introduces complexity in separation. Strategies include:

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA).
  • Diastereomeric salt formation using L-tartaric acid.
  • Enzymatic resolution with lipases or esterases.
    Enantiomeric excess (ee) is quantified via circular dichroism (CD) or chiral GC-MS .

Q. How can structure-activity relationships (SAR) be explored for azetidine-triazole hybrids in drug discovery?

  • Methodological Answer : SAR studies should focus on:

  • Azetidine substitution : Introduce alkyl/aryl groups at the 3-position to modulate steric effects.
  • Triazole functionalization : Attach pharmacophores (e.g., sulfonamides, fluorophenyl) to enhance target engagement.
  • Hydrochloride counterion impact : Compare solubility and bioavailability with other salts (e.g., mesylate).
    Biological testing against kinase panels or GPCRs, as seen in related azetidine-containing drug candidates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride
Reactant of Route 2
2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.